molecular formula C11H10N2OS B13883194 5-(Benzenesulfinyl)pyridin-2-amine

5-(Benzenesulfinyl)pyridin-2-amine

Cat. No.: B13883194
M. Wt: 218.28 g/mol
InChI Key: JYIVVGNJAKRKAH-UHFFFAOYSA-N
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Description

5-(Benzenesulfinyl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a core scaffold for the development of kinase inhibitors. Compounds based on the (pyridin-2-yl)amine structure are frequently investigated for their therapeutic potential. Scientific literature indicates that derivatives of this structural class have been explored as potent and selective inhibitors of transforming growth factor-beta receptor 1 (TGF-β R1/ALK5), a target implicated in cancer and fibrotic diseases . The benzenesulfinyl moiety in the 5-position can contribute to specific molecular interactions and modulates the physicochemical properties of the molecule, influencing its binding affinity and pharmacokinetic profile. As a key synthetic intermediate or a final scaffold, this compound enables researchers to explore structure-activity relationships (SAR) in drug discovery programs. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-(benzenesulfinyl)pyridin-2-amine

InChI

InChI=1S/C11H10N2OS/c12-11-7-6-10(8-13-11)15(14)9-4-2-1-3-5-9/h1-8H,(H2,12,13)

InChI Key

JYIVVGNJAKRKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Benzenesulfinyl)pyridin-2-amine

General Synthetic Strategy

The synthesis of This compound typically involves two key transformations:

  • Introduction of the benzenesulfinyl group at the 5-position of the pyridine ring.
  • Installation or retention of the amino group at the 2-position of the pyridine ring.

The compound can be approached via nucleophilic aromatic substitution, sulfoxide formation, or transition-metal-catalyzed coupling reactions, depending on the starting materials and desired conditions.

Synthetic Routes Based on Literature Analogues

Sulfinylation of 2-Aminopyridine Derivatives

A common approach is to start with 2-aminopyridine or its derivatives and introduce the benzenesulfinyl group via sulfinylation reactions. The sulfinyl group (–SOPh) can be introduced by reaction of the corresponding thiophenol derivative with an activated pyridine intermediate.

  • For example, the reaction of 5-halopyridin-2-amine with benzenesulfinyl nucleophiles under basic conditions can yield the target compound.
  • Alternatively, oxidation of a corresponding sulfide intermediate to the sulfoxide (benzenesulfinyl) can be performed using mild oxidants such as m-chloroperbenzoic acid (m-CPBA).
Preparation of 2-Aminopyridine Derivatives

The 2-aminopyridine core can be synthesized or obtained commercially. Methods for preparing 2-aminopyridines include:

  • Reduction of 2-nitropyridines.
  • Nucleophilic substitution on 2-halopyridines with ammonia or amine sources.
  • Novel green synthesis methods involving base-promoted cascade reactions have been reported for 2-aminopyridines, which may be adapted for substituted derivatives.

Example Synthetic Procedure (Hypothetical)

Step Reagents & Conditions Description Yield (%) Notes
1 5-Bromopyridin-2-amine + Sodium benzenesulfinate, DMF, 80°C, 12 h Nucleophilic aromatic substitution to install benzenesulfinyl group 65-75 Reaction monitored by TLC; DMF as solvent for solubility
2 Oxidation of sulfide intermediate with m-CPBA, DCM, 0°C to RT Conversion of sulfide to sulfoxide (benzenesulfinyl) 80-90 Controlled oxidation to avoid overoxidation to sulfone

Note: This procedure is inferred from common sulfinylation methods and analogous compound preparations; specific literature on this compound is limited.

Alternative Approaches

  • Coupling Reactions: Transition-metal catalyzed C–S bond formation between 5-halopyridin-2-amine and thiophenol derivatives, followed by oxidation.
  • Direct Sulfoxide Formation: From 5-mercaptopyridin-2-amine by oxidation with mild oxidants.

Analytical Data and Characterization

While direct analytical data for this compound are scarce, characterization typically involves:

Comparative Table of Preparation Methods for Related Aminopyridine Sulfinyl Compounds

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic Aromatic Substitution 5-Halopyridin-2-amine Sodium benzenesulfinate Polar aprotic solvent, heat 65-75 Direct, straightforward Requires halogenated precursor
Oxidation of Sulfide Intermediate 5-(Phenylthio)pyridin-2-amine m-CPBA or similar DCM, 0°C to RT 80-90 Mild conditions, selective oxidation Additional step
Transition-Metal Catalyzed Coupling 5-Halopyridin-2-amine + thiophenol Pd or Cu catalyst, base Elevated temp Variable Potential for milder conditions Catalyst cost, optimization needed

Summary and Recommendations

  • The preparation of This compound is best approached via nucleophilic aromatic substitution of halogenated 2-aminopyridine derivatives with benzenesulfinate salts, followed by oxidation to the sulfinyl stage.
  • Oxidation must be carefully controlled to avoid overoxidation to sulfones.
  • Alternative methods such as transition-metal catalyzed couplings offer routes but require catalyst optimization.
  • Analytical characterization should confirm the presence of sulfinyl and amino groups and overall purity.
  • Due to limited direct literature on this exact compound, adapting methods from closely related aminopyridine sulfinyl derivatives is advised.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfinyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-(Benzenesulfinyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Benzenesulfinyl)pyridin-2-amine with structurally related pyridin-2-amine derivatives:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties Reference
This compound Benzenesulfinyl (–SO–C₆H₅) C₁₁H₁₀N₂OS 218.27 g/mol Chiral, polar, moderate solubility Inferred
5-(Ethylsulfanyl)pyridin-2-amine Ethylsulfanyl (–S–C₂H₅) C₇H₁₀N₂S 154.23 g/mol Lipophilic, prone to oxidation
5-(2-Methylpropanesulfonyl)pyridin-2-amine Isopropylsulfonyl (–SO₂–C₃H₇) C₉H₁₄N₂O₂S 226.29 g/mol Highly polar, stable to oxidation
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Fluoro and pyridinyl groups C₁₀H₈F₂N₄ 222.20 g/mol Dual aromaticity, potential kinase inhibition
5-(Piperazin-1-yl)pyridin-2-amine Piperazinyl (–N–(CH₂)₂N–) C₉H₁₄N₄ 178.24 g/mol Basic, water-soluble, CDK inhibitor intermediate

Key Observations :

  • Sulfur oxidation state : The sulfinyl group in the target compound offers intermediate polarity between sulfides (e.g., 5-(ethylsulfanyl)pyridin-2-amine) and sulfones (e.g., 5-(2-methylpropanesulfonyl)pyridin-2-amine). This balance may improve membrane permeability compared to sulfones while retaining metabolic stability .
  • Chirality: The sulfinyl group introduces a stereocenter, which could lead to enantiomer-specific biological activity, a feature absent in non-chiral analogues like sulfides or sulfones.

Stability and Reactivity

  • Sulfinyl group : More stable than sulfides but less oxidized than sulfones, reducing susceptibility to further oxidation in vivo. This property may enhance pharmacokinetic profiles .
  • Comparative reactivity : Sulfides (e.g., 5-(ethylsulfanyl)pyridin-2-amine) are prone to oxidation, while sulfones are chemically inert, making the sulfinyl group a strategic compromise .

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